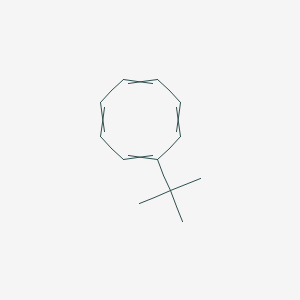
1-tert-Butylcycloocta-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butylcycloocta-1,3,5,7-tetraene is an organic compound that belongs to the class of cyclooctatetraenes It is characterized by a cyclooctane ring with alternating double bonds and a tert-butyl group attached to one of the carbon atoms
Méthodes De Préparation
The synthesis of 1-tert-Butylcycloocta-1,3,5,7-tetraene can be achieved through several methods:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired tetraene.
Hofmann Elimination: This method is particularly convenient for the synthesis of octa-1,3,5,7-tetraenes. It involves the elimination of a quaternary ammonium hydroxide to form the tetraene.
DBU-Induced Dehydrobromination: This method uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce the elimination of hydrogen bromide from a bromoalkene, resulting in the formation of the tetraene.
Analyse Des Réactions Chimiques
1-tert-Butylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Applications De Recherche Scientifique
1-tert-Butylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-tert-Butylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
1-tert-Butylcycloocta-1,3,5,7-tetraene can be compared with other similar compounds, such as:
Cyclooctatetraene: Unlike this compound, cyclooctatetraene lacks the tert-butyl group and exhibits different chemical reactivity and stability.
Cyclooctane: This compound is a saturated derivative of cyclooctatetraene and does not contain double bonds, resulting in different chemical properties
Propriétés
Numéro CAS |
61593-18-8 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
tert-butylcyclooctatetraene |
InChI |
InChI=1S/C12H16/c1-12(2,3)11-9-7-5-4-6-8-10-11/h4-10H,1-3H3 |
Clé InChI |
UUAAHZSUWLORRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


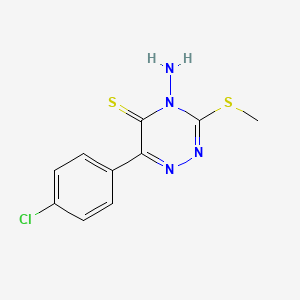

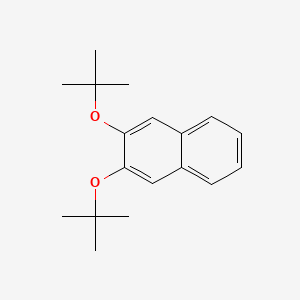
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
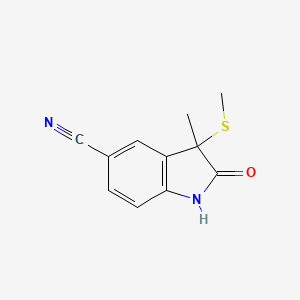
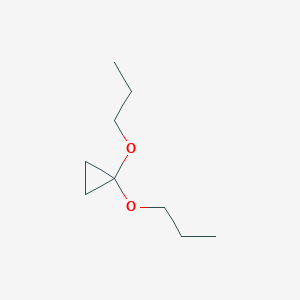

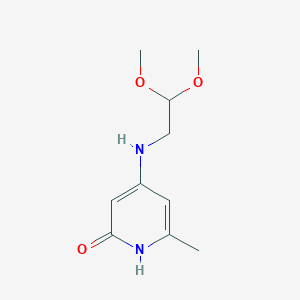
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
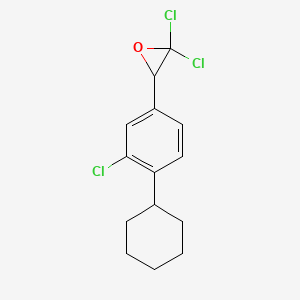
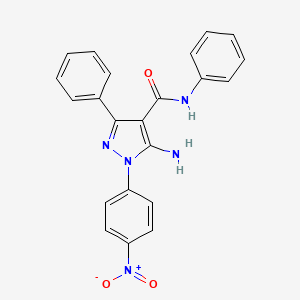
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
